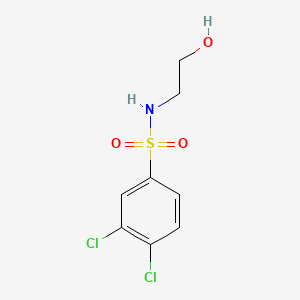
Reactive Black 31
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactive Black 31 is a synthetic dye widely used in the textile industry for dyeing cotton and viscose fibers. It is known for its excellent color fastness and ability to produce deep black shades. This compound is part of the reactive dye class, which forms covalent bonds with the substrate, ensuring high durability and resistance to washing and light .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Black 31 involves several key steps:
Starting Materials: The primary starting materials include 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone, gamma acid, and 2-hydroxy-5-methyl-4-(β-sulfated ethyl sulfone) aniline.
Diazotization: Gamma acid is first diazotized and then coupled with 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone.
Second Diazotization and Coupling: The resulting product is further diazotized and coupled with 2-hydroxy-5-methyl-4-(β-sulfated ethyl sulfone) aniline.
Complexation: Copper sulfate is added to the mixture to form a complex, which is then salted out, filtered, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of Reactive Black 31 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the dye .
化学反应分析
Types of Reactions: Reactive Black 31 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The reactive groups in the dye can participate in substitution reactions with nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Reactions typically occur under alkaline conditions with reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfonated derivatives, while reduction can yield simpler aromatic compounds .
科学研究应用
Reactive Black 31 has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of dye degradation and environmental impact.
Biology: The dye is employed in various staining techniques for biological specimens.
Medicine: Research explores its potential use in photodynamic therapy for cancer treatment.
Industry: Beyond textiles, it is used in ink-jet printing and as a colorant in various industrial processes.
作用机制
The mechanism of action of Reactive Black 31 involves its ability to form covalent bonds with substrates. This is achieved through nucleophilic substitution reactions, where the dye’s reactive groups interact with hydroxyl or amino groups on the substrate, forming stable covalent bonds . This mechanism ensures the dye’s high fastness properties and resistance to washing and light .
相似化合物的比较
Reactive Black 5: Another widely used black dye with similar applications but different chemical structure.
Reactive Blue 160: A copper complex dye known for its intense blue color.
Reactive Violet 1: A monoazo dye used for dyeing wool and silk.
Uniqueness: Reactive Black 31 stands out due to its excellent color fastness and ability to produce deep black shades. Its unique chemical structure, involving a copper complex, contributes to its superior performance in various applications .
属性
CAS 编号 |
12731-63-4 |
|---|---|
分子式 |
C29H20N6O17S4.4Na |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




